Steric Bulk Differentiation: Isobutyryl (CAS 1705160-53-7) vs. Propionyl Analog — Computed Molar Refractivity and Taft Es Parameter
The N1-isobutyryl group of the target compound introduces greater steric bulk than the linear propionyl analog, as quantified by computed molar refractivity (MR) and the Taft steric parameter (Eₛ). For acyl groups: isobutyryl MR ≈ 20.39 cm³/mol, Eₛ ≈ −0.47; propionyl MR ≈ 16.49 cm³/mol, Eₛ ≈ −0.07. The larger steric demand of isobutyryl is known to restrict conformational freedom of the adjacent piperazine ring and modulate receptor subpocket occupancy in N-acyl-N-phenylpiperazine series [1]. In the EAAT inhibitor SAR, branched acyl analogs exhibited differential potency profiles compared to linear congeners [1]. This steric differentiation is quantifiable and may impact target binding kinetics.
| Evidence Dimension | Steric bulk of N1-acyl substituent (computed molar refractivity and Taft Eₛ) |
|---|---|
| Target Compound Data | Isobutyryl: MR ≈ 20.39 cm³/mol; Taft Eₛ ≈ −0.47 |
| Comparator Or Baseline | Propionyl analog: MR ≈ 16.49 cm³/mol; Taft Eₛ ≈ −0.07 |
| Quantified Difference | ΔMR ≈ +3.90 cm³/mol (≈23.6% increase); ΔEₛ ≈ −0.40 (≈6.7× more negative, indicating greater steric hindrance) |
| Conditions | Computed molecular descriptor comparison; Taft Eₛ values derived from standard linear free-energy relationship tables; MR calculated via atomic contribution method. |
Why This Matters
Steric bulk at the N1 position is a critical determinant of target binding and selectivity in phenylpiperazine chemotypes; the branched isobutyryl group offers a steric profile not obtainable with linear or smaller cyclic acyl substituents, making the compound a distinct tool for SAR exploration [1].
- [1] Huynh TH, Demmer CS, Abrahamsen B, et al. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening hit is not truism. SpringerPlus. 2013;2:112. doi:10.1186/2193-1801-2-112. View Source
